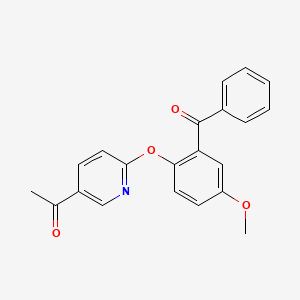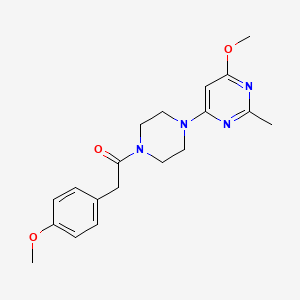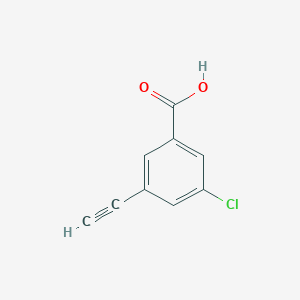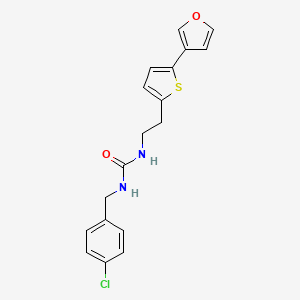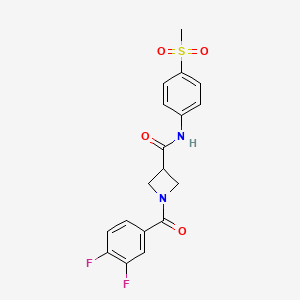
1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DFB or DFB-A. DFB-A belongs to the class of azetidine-3-carboxamide derivatives, which have been shown to have promising pharmacological properties.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through processes like amidation and esterification, as in the case of similar compounds such as diflunisal carboxamides (Zhong et al., 2010). These methods involve the combination of carboxylic acids and phenolic hydroxy groups.
- Structural Characterization : X-ray diffraction has been utilized to confirm the structure of similar compounds, demonstrating the importance of accurate structural analysis in understanding the properties of such molecules (Zhong et al., 2010).
Biological and Pharmaceutical Research
- Antimicrobial Applications : Derivatives of similar compounds have been evaluated for antimicrobial activities. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives exhibited moderate to good activities against bacterial and fungal strains (Jadhav et al., 2017).
- Insecticidal Activity : Certain compounds with similar structural features, like Flubendiamide, have shown strong insecticidal activity, especially against lepidopterous pests (Tohnishi et al., 2005).
Chemical Synthesis and Modification
- New Synthesis Methods : Innovative synthesis methods for related compounds, like Rufinamide, involve solventless, metal-free catalysis, highlighting the evolving techniques in chemical synthesis (Bonacorso et al., 2015).
- Chemical Modification : Modifications of azetidine derivatives, as seen in various studies, are crucial for enhancing their biological activities or altering their properties for specific applications, such as in the development of LIMK1 inhibitors (Sleebs et al., 2011).
特性
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O4S/c1-27(25,26)14-5-3-13(4-6-14)21-17(23)12-9-22(10-12)18(24)11-2-7-15(19)16(20)8-11/h2-8,12H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKTVIWZGPQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

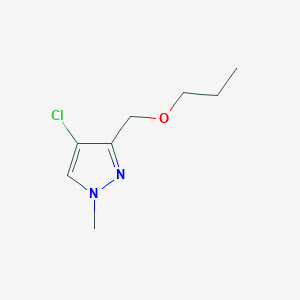
![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)



![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2627609.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2627614.png)

